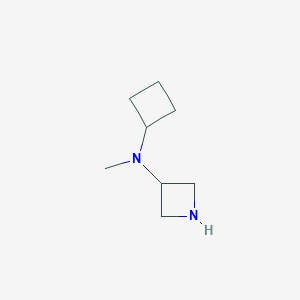

N-cyclobutyl-N-methylazetidin-3-amine

説明

特性

分子式 |

C8H16N2 |

|---|---|

分子量 |

140.23 g/mol |

IUPAC名 |

N-cyclobutyl-N-methylazetidin-3-amine |

InChI |

InChI=1S/C8H16N2/c1-10(7-3-2-4-7)8-5-9-6-8/h7-9H,2-6H2,1H3 |

InChIキー |

NMVXAWCEPLDEFP-UHFFFAOYSA-N |

正規SMILES |

CN(C1CCC1)C2CNC2 |

製品の起源 |

United States |

類似化合物との比較

N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine

- Molecular Formula : C₁₂H₁₅N₅

- Key Features :

- Cyclopropyl group (smaller, higher ring strain vs. cyclobutyl).

- Pyrazole and pyridine rings (aromatic, planar heterocycles).

- Synthesis : Prepared via copper-catalyzed coupling (17.9% yield), melting point 104–107°C .

- The cyclopropyl group’s higher strain may increase reactivity in ring-opening reactions.

N-methyl-N-[(5-methyl-3-phenylisoxazol-4-yl)methyl]amine

- Molecular Formula : C₁₂H₁₄N₂O

- Key Features :

- Isoxazole ring (oxygen-containing heterocycle).

- Phenyl substituent (enhances lipophilicity).

- Contrast: The isoxazole’s electronegative oxygen alters electronic distribution compared to the azetidine’s amine.

(E)-N-methyl-4-(3-aminophenyl)-3-buten-1-amine

- Molecular Formula : C₁₁H₁₆N₂

- Key Features: Butenyl chain (unsaturated, flexible backbone). Aminophenyl group (electron-rich aromatic system).

- The aminophenyl group may enhance binding to biological targets via hydrogen bonding .

N,N-dimethyl(3-butenyl)amine

- Molecular Formula : C₆H₁₃N

- Key Features :

- Butenyl chain (simpler, linear structure).

- Dimethylamine (low steric hindrance).

- Physicochemical Properties : LogP = 1.124 , lower molecular weight (99.174 g/mol ) vs. the main compound. The lack of cyclic systems reduces rigidity and increases conformational flexibility .

N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-4-methoxy-N-methylpyrimidin-2-amine

- Molecular Formula : C₂₁H₂₆N₈O

- Key Features :

- Triazolo-pyridazine and pyrimidine rings (polycyclic, π-deficient systems).

- Methoxy group (electron-donating substituent).

- Contrast : The complex heteroaromatic system enables diverse binding interactions (e.g., intercalation), while the methoxy group modulates electronic effects. The molecular weight (406.49 g/mol ) is significantly higher than the main compound, likely affecting bioavailability .

Comparative Data Table

Key Findings and Implications

- Reactivity : Cyclopropyl-containing analogs (e.g., ) may exhibit higher reactivity due to ring strain, whereas aromatic systems (e.g., pyrazole, isoxazole) enable π-based interactions.

- Biological Relevance: Compounds with aryl groups (e.g., aminophenyl in ) are more likely to engage in target-specific binding, while the main compound’s compact structure could optimize pharmacokinetics.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-cyclobutyl-N-methylazetidin-3-amine, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves alkylation of azetidine derivatives. For analogous compounds (e.g., N-ethyl-N-methylazetidin-3-amine), alkylation with methyl/ethyl halides under basic conditions (e.g., K₂CO₃ in DMF) is standard . Cyclobutyl groups may require tailored reagents (e.g., cyclobutyl bromide) and controlled temperatures (0–25°C) to minimize steric hindrance. Solvent choice (e.g., THF vs. DCM) and catalyst presence (e.g., Pd/C for hydrogenation) significantly affect yields .

Q. How can the structural integrity of N-cyclobutyl-N-methylazetidin-3-amine be validated post-synthesis?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : Compare / chemical shifts with computational predictions (e.g., DFT) to confirm substituent positions.

- Mass Spectrometry : High-resolution MS (HRMS) ensures molecular formula accuracy.

- X-ray Crystallography : For crystalline derivatives, compare bond lengths/angles with structurally related azetidines (e.g., 4-Methyl-N-(3-methylphenyl)pyridin-2-amine ).

Q. What are the key reactivity patterns of N-cyclobutyl-N-methylazetidin-3-amine in organic transformations?

- Methodological Answer : The tertiary amine undergoes:

- Oxidation : Reacts with KMnO₄ or mCPBA to form N-oxide derivatives, with steric effects from the cyclobutyl group modulating reaction rates .

- Reduction : LiAlH₄ can reduce adjacent carbonyl groups but may require protecting the amine to avoid side reactions .

Q. What preliminary assays are recommended to screen its biological activity?

- Methodological Answer : Prioritize:

- Enzyme Inhibition Assays : Test against kinases or GPCRs using fluorescence polarization.

- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations. Cross-reference with structurally similar triazolopyridazine derivatives (e.g., N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methylpyrimidin-2-amine ).

Advanced Research Questions

Q. How can computational modeling optimize the synthesis and target interaction of N-cyclobutyl-N-methylazetidin-3-amine?

- Methodological Answer :

- Reaction Optimization : Apply machine learning (e.g., LabMate.AI ) to predict optimal solvent/base combinations for alkylation .

- Molecular Docking : Use AutoDock Vina to simulate binding to receptors (e.g., serotonin transporters). Compare results with experimental IC₅₀ values to validate models .

Q. What strategies resolve contradictions in reported biological activity data for azetidine derivatives?

- Methodological Answer :

- Orthogonal Assays : Confirm cytotoxicity via both MTT and clonogenic assays.

- Metabolic Stability Testing : Use liver microsomes to assess if discrepancies arise from rapid degradation.

- Structural Analog Comparison : Benchmark against N,N-Diethyl-3-methylazetidin-3-amine, which shows varied enzyme affinity due to ethyl vs. methyl substituents .

Q. How does steric strain from the cyclobutyl group influence regioselectivity in derivatization reactions?

- Methodological Answer :

- Steric Maps : Generate using molecular dynamics (e.g., Schrödinger’s MacroModel) to identify hindered sites.

- Kinetic Studies : Compare reaction rates of N-cyclobutyl-N-methylazetidin-3-amine with less strained analogs (e.g., N-ethyl-N-methylazetidin-3-amine) under identical conditions .

Q. What analytical techniques detect trace impurities in N-cyclobutyl-N-methylazetidin-3-amine batches?

- Methodological Answer :

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。